molecular formula C20H32O4 B1245473 15H-11,12-Eeta CAS No. 877878-78-9

15H-11,12-Eeta

Cat. No.: B1245473
CAS No.: 877878-78-9
M. Wt: 336.5 g/mol
InChI Key: GELFSVXLSDZDHE-YZSNCDGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15H-11,12-EETA is a carbonyl compound.
(+/-)11, 12-ep-15S-hetre, also known as 15-H-11, 12-eeta, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, (+/-)11, 12-ep-15S-hetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-ep-15S-hetre is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)11, 12-ep-15S-hetre is primarily located in the membrane (predicted from logP). In humans, (+/-)11, 12-ep-15S-hetre is involved in the phenylbutazone action pathway, the suprofen action pathway, the meloxicam action pathway, and the flurbiprofen action pathway (+/-)11, 12-ep-15S-hetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

Properties

CAS No.

877878-78-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z)-10-[3-[(E,3S)-3-hydroxyoct-1-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-9-12-17(21)15-16-19-18(24-19)13-10-7-5-4-6-8-11-14-20(22)23/h4,6-7,10,15-19,21H,2-3,5,8-9,11-14H2,1H3,(H,22,23)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1

InChI Key

GELFSVXLSDZDHE-YZSNCDGGSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1C(O1)C/C=C\C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(O1)CC=CCC=CCCCC(=O)O)O

physical_description

Solid

Synonyms

15-H-11,12-EETA
15-hydroxy-11,12-epoxyeicosatrienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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